molecular formula C14H9N3O5 B14663957 N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide CAS No. 37853-09-1

N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide

Katalognummer: B14663957
CAS-Nummer: 37853-09-1
Molekulargewicht: 299.24 g/mol
InChI-Schlüssel: LALAPGOVDFGIGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide: is a complex organic compound that features a unique combination of functional groups, including a furan ring, an isoxazole ring, and a nitrobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the furan ring and the nitrobenzamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The furan and isoxazole rings can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and methanol are often used to dissolve the reactants and facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to the formation of various substituted furan or isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its unique structure and potential biological activities make it a promising candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in various industries, including pharmaceuticals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways and targets involved depend on the specific biological activity being studied. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide is unique due to its combination of a furan ring, an isoxazole ring, and a nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

37853-09-1

Molekularformel

C14H9N3O5

Molekulargewicht

299.24 g/mol

IUPAC-Name

N-[3-(furan-2-yl)-1,2-oxazol-5-yl]-4-nitrobenzamide

InChI

InChI=1S/C14H9N3O5/c18-14(9-3-5-10(6-4-9)17(19)20)15-13-8-11(16-22-13)12-2-1-7-21-12/h1-8H,(H,15,18)

InChI-Schlüssel

LALAPGOVDFGIGL-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.